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E3 ligase Ligand 50

PROTAC safety profiling CRBN neosubstrate selectivity hematotoxicity avoidance

PROTAC developers face hematotoxicity risks when using classical IMiD-based CRBN ligands (pomalidomide, lenalidomide) due to off-target IKZF1/3 degradation. E3 ligase Ligand 50 (CAS 2758531-98-3) is a structurally distinct phenyl dihydrouracil (PDHU)-based achiral ligand that retains CRBN binding competence without the glutarimide ring-the critical pharmacophore for neosubstrate recruitment. - Eliminates IKZF1/Ikaros and IKZF3/Aiolos degradation (proteomics-validated) - Direct replacement for IMiD ligands in existing PROTACs - Achiral scaffold simplifies synthesis and library construction - Documented CRBN moiety in PROTAC BTK Degrader-10 (HY-160966) Recommended initial procurement: 10-50 mg for TR-FRET/AlphaScreen binding assays prior to scale-up.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Cat. No. B15620521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 50
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
InChIInChI=1S/C12H14N2O3/c15-8-6-9-1-3-10(4-2-9)14-7-5-11(16)13-12(14)17/h1-4,15H,5-8H2,(H,13,16,17)
InChIKeyDCVGJWLRLHOOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand 50: Non-IMiD Cereblon Recruiter


E3 ligase Ligand 50 (CAS: 2758531-98-3) is a synthetic achiral phenyl dihydrouracil (PDHU)-based ligand that selectively recruits the E3 ubiquitin ligase cereblon (CRBN). Unlike classical immunomodulatory imide drug (IMiD) ligands such as lenalidomide and pomalidomide, Ligand 50 lacks the glutarimide ring and is structurally distinct [1]. Its primary documented application is as the CRBN-binding moiety in the synthesis of PROTAC BTK Degrader-10 (HY-160966), a heterobifunctional degrader targeting Bruton's tyrosine kinase for chronic lymphocytic leukemia (CLL) research [2].

IMiD Substitution: Safety & Selectivity Risks


In-class substitution of E3 ligase Ligand 50 with IMiD-based CRBN ligands (e.g., pomalidomide, lenalidomide) introduces substantial risk of off-target neosubstrate degradation. High-throughput proteomics has demonstrated that IMiD-derived PROTACs inadvertently degrade IKZF1 (Ikaros) and IKZF3 (Aiolos) alongside the intended target, producing a hematotoxicity signature characterized by megakaryocytic differentiation rewiring and interferon response activation [1]. In contrast, PDHU-based CRBN ligands do not engage IKZF1/IKZF3 degradation, directly mitigating this class-specific safety liability [1]. The difference is mechanistically hard-coded: the glutarimide ring present in IMiDs is the critical pharmacophore for neosubstrate recruitment, and its absence in Ligand 50 eliminates this interaction while preserving CRBN binding competence [2].

E3 Ligase Ligand 50: Differentiation Evidence


IKZF1/IKZF3 Neosubstrate Avoidance

When incorporated into heterobifunctional PROTACs, IMiD-based CRBN ligands (pomalidomide, lenalidomide, thalidomide) induce significant degradation of the hematopoietic transcription factors IKZF1 and IKZF3 as off-target neosubstrates. In in vitro hematopoietic stem and progenitor cell (HSPC) assays, this off-target degradation produced a hematotoxicity phenotype characterized by megakaryocytic differentiation skewing. In contrast, PDHU-based CRBN ligands (the structural class to which E3 ligase Ligand 50 belongs) do not degrade IKZF1 or IKZF3. Quantitative proteomics confirmed that IKZF1 and IKZF3 protein levels remained unchanged following treatment with PDHU-containing PROTACs, whereas IMiD-containing PROTACs reduced IKZF1 and IKZF3 levels significantly [1]. This selectivity advantage is not incremental; it is binary—IKZF1/IKZF3 degradation is present with IMiDs and absent with PDHU ligands—eliminating a pathway-specific toxicity liability that has been directly phenocopied by Ikaros knockout models [1].

PROTAC safety profiling CRBN neosubstrate selectivity hematotoxicity avoidance

Smaller Ligand Size and Achirality

E3 ligase Ligand 50 (MW = 234.25 g/mol) is substantially smaller than the most commonly used CRBN-recruiting ligands: pomalidomide (MW = 273.24 g/mol), lenalidomide (MW = 259.26 g/mol), and thalidomide (MW = 258.23 g/mol) [1]. This 24–39 g/mol reduction in the E3 ligase binding moiety directly reduces the overall molecular weight of the final PROTAC construct, which is a critical factor for cell permeability and oral bioavailability. In PROTAC development, minimizing the molecular weight of each component is essential to maintaining drug-like properties, as many PROTACs exceed the Rule of Five thresholds [2]. The achiral nature of Ligand 50 further simplifies synthesis and eliminates the need for chiral separation, reducing manufacturing complexity relative to chiral IMiD-based ligands [2].

PROTAC linker design ligand efficiency molecular weight optimization

Validated BTK Degrader Synthesis

E3 ligase Ligand 50 is the explicitly specified CRBN-recruiting moiety in PROTAC BTK Degrader-10 (Example 1P), a bifunctional degrader targeting Bruton's tyrosine kinase for CLL research [1]. The complete degrader incorporates Ligand 50 (HY-W733176, blue component) connected via a linker (HY-W392857, black component) to a BTK-targeting ligand (HY-170758, pink component) . This documented application provides procurement-relevant evidence that Ligand 50 is not merely a theoretical CRBN binder but has been successfully incorporated into a functional PROTAC molecule with demonstrated BTK degradation activity. In contrast, many commercially available CRBN ligands lack documented incorporation into validated degraders targeting therapeutically relevant proteins [1].

BTK degradation chronic lymphocytic leukemia PROTAC synthesis

CRBN Binding Affinity Data Gap

Published quantitative CRBN binding affinity data for E3 ligase Ligand 50 is currently absent from the peer-reviewed literature and public databases. In contrast, multiple comparator CRBN ligands have reported IC50 values: E3 ligase Ligand PG (IC50 = 2.191 μM for CRBN) , pomalidomide (IC50 ≈ 3 μM for CRBN-DDB1 complex) [1], lenalidomide (IC50 ≈ 1.5–3 μM across multiple assays) [2], and thalidomide (IC50 ≈ 8.5 nM to ~30 μM depending on assay format) [3]. This data gap means that procurement decisions for Ligand 50 must currently rely on structural class-level evidence (PDHU) rather than direct affinity comparisons. However, published PDHU class data indicates that substituted PDHUs achieve binding affinities comparable to lenalidomide [4], suggesting that Ligand 50, as a substituted PDHU, likely operates within a similar affinity range. Users requiring quantified CRBN binding data for their specific application should request custom TR-FRET or AlphaScreen data from vendors or conduct in-house binding assays prior to large-scale procurement.

CRBN binding affinity IC50 comparison ligand potency

E3 Ligase Ligand 50: Application Scenarios


Hematotoxicity-Minimized PROTAC Design

When developing PROTAC degraders for indications beyond oncology or for chronic administration regimens, E3 ligase Ligand 50 should be prioritized as the CRBN-recruiting moiety. The PDHU structural class eliminates IKZF1/IKZF3 neosubstrate degradation, as confirmed by proteomics and HSPC assays [1]. This directly addresses the hematotoxicity risk inherent to IMiD-based PROTACs [1]. Procurement justification: Ligand 50 enables PROTAC programs targeting inflammatory, autoimmune, or neurodegenerative diseases where hematopoietic safety is non-negotiable.

Rapid PROTAC Library Synthesis via Achiral Ligand

E3 ligase Ligand 50 is the documented CRBN ligand in PROTAC BTK Degrader-10 [2]. Its achiral nature eliminates enantiomeric complexity during synthesis, enabling rapid parallel library construction with varying linkers and BTK-targeting warheads [3]. Procurement justification: Research groups synthesizing BTK-targeted PROTAC libraries can use Ligand 50 as a pre-validated achiral CRBN recruiter, reducing synthetic steps and analytical burden while maintaining access to the PDHU safety differentiation.

IMiD Replacement to Mitigate IKZF1/IKZF3 Off-Targets

For PROTAC programs currently using pomalidomide, lenalidomide, or thalidomide as the CRBN-recruiting element and encountering IKZF1/IKZF3-mediated confounding phenotypes, Ligand 50 offers a direct structural replacement with fundamentally different neosubstrate engagement [1]. The absence of the glutarimide ring eliminates the critical pharmacophore for IKZF1/IKZF3 recruitment while retaining CRBN binding competence [4]. Procurement justification: A head-to-head replacement strategy allows retention of the existing target-protein ligand and linker while swapping only the E3 ligase binding moiety to resolve neosubstrate-driven toxicity.

Confirmatory CRBN Binding & Degradation Profiling

Given the current absence of published CRBN IC50 data for Ligand 50 [5], an initial small-scale procurement (10–50 mg) is recommended for in-house TR-FRET, AlphaScreen, or NanoBRET binding assays to establish quantitative affinity parameters. Following affinity confirmation, degradation efficiency should be assessed in cellular systems using BTK as the model target. Procurement justification: Small-scale evaluation enables data-driven go/no-go decisions before committing to larger synthesis-scale quantities for PROTAC library construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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